molecular formula C23H24N4O5 B12161544 methyl 4-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 4-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12161544
M. Wt: 436.5 g/mol
InChI Key: QDJRXCVWVSNMCK-UHFFFAOYSA-N
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Description

Methyl 4-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester, a dimethoxyphenyl group, and a tetrahydroimidazopyridine core, making it a unique molecule with significant research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multiple steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This step often starts with the condensation of 2,3-dimethoxybenzaldehyde with a suitable amine and a nitrile to form the imidazo[4,5-c]pyridine ring system.

    Introduction of the Carboxamido Group: The carboxamido group is introduced through an amidation reaction, where the imidazo[4,5-c]pyridine intermediate reacts with a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazo[4,5-c]pyridine ring, potentially converting it to a dihydro or tetrahydro derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄) under controlled conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, methyl 4-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate has shown promise in antimicrobial and anticancer research. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a potential candidate for treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine Derivatives: These compounds share the core structure and have similar biological activities.

    Dimethoxyphenyl Derivatives: Compounds with the dimethoxyphenyl group often exhibit similar chemical reactivity and biological properties.

Uniqueness

Methyl 4-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of functionalization, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 4-[[4-(2,3-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C23H24N4O5/c1-30-18-6-4-5-16(21(18)31-2)20-19-17(24-13-25-19)11-12-27(20)23(29)26-15-9-7-14(8-10-15)22(28)32-3/h4-10,13,20H,11-12H2,1-3H3,(H,24,25)(H,26,29)

InChI Key

QDJRXCVWVSNMCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)NC4=CC=C(C=C4)C(=O)OC)NC=N3

Origin of Product

United States

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